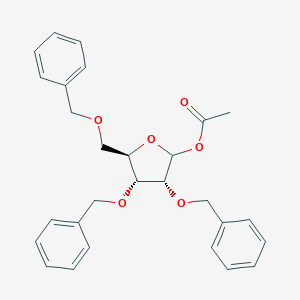

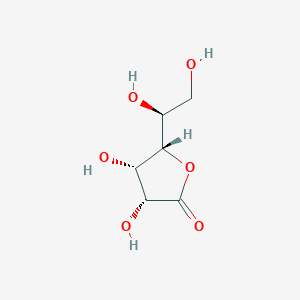

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Levofloxacin-Q-Säure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird sie als Vorläufer für die Synthese verschiedener Fluorchinolonderivate verwendet. In Biologie und Medizin wird sie wegen ihrer antibakteriellen Eigenschaften und ihres potenziellen Einsatzes zur Behandlung bakterieller Infektionen untersucht. In der Industrie wird sie zur Herstellung von Antibiotika und anderen pharmazeutischen Produkten eingesetzt .

Wirkmechanismus

Levofloxacin-Q-Säure übt wie andere Fluorchinolone seine antibakterielle Wirkung durch Hemmung zweier wichtiger bakterieller Enzyme aus: DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind essentiell für die DNA-Replikation, -Transkription und -Reparatur. Durch Hemmung dieser Enzyme verhindert Levofloxacin-Q-Säure die Replikation der Bakterien und führt letztendlich zu deren Tod .

Wirkmechanismus

Target of Action

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.

Mode of Action

The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .

Result of Action

The primary result of the action of this compound is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.

Biochemische Analyse

Biochemical Properties

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is used in the synthesis of anti-tumor drugs such as Azacitidine and Selenazofurin, nucleoside antibiotics Toyocamycin, and 2-chloro-N6-methyl adenosine used as vasodilators or hypotensive and/or anticoagulant drugs

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotection by an acid or base to form a pure artificial nucleotide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Levofloxacin-Q-Säure erfolgt typischerweise unter Verwendung von Tetrafluorbenzoesäure als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte, wie z. B. die Zugabe eines Lösungsmittels zur Rohverbindung, gefolgt von der tropfenweisen Zugabe von L-Aminopropanol. Das Reaktionsgemisch wird dann auf einer bestimmten Temperatur gehalten, um eine vollständige Umwandlung zu gewährleisten. Nach der Cyclisierung wird N-Methylpiperazin hinzugefügt und die Reaktion bei erhöhten Temperaturen durchgeführt. Das Endprodukt wird durch Einstellen des pH-Werts und Extraktion der gewünschten Verbindung gewonnen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Levofloxacin-Q-Säure umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von fortschrittlichen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Qualität und Konsistenz der Verbindung sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levofloxacin-Q-Säure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre antibakteriellen Eigenschaften zu verbessern oder Derivate für spezifische Anwendungen zu erstellen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Levofloxacin-Q-Säure verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Levofloxacin-Q-Säure gebildet werden, sind verschiedene Derivate mit verbesserter antibakterieller Aktivität. Diese Derivate werden oft auf ihre Wirksamkeit gegen verschiedene Bakterienstämme getestet, um ihr Potenzial als neue Antibiotika zu bestimmen .

Vergleich Mit ähnlichen Verbindungen

Levofloxacin-Q-Säure ist unter den Fluorchinolonen aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine verbesserte antibakterielle Aktivität und reduzierte Nebenwirkungen bietet. Ähnliche Verbindungen sind Ofloxacin, Ciprofloxacin und Moxifloxacin. Im Vergleich zu diesen Verbindungen hat Levofloxacin-Q-Säure ein breiteres Wirkungsspektrum und ist gegen bestimmte Bakterienstämme wirksamer .

Schlussfolgerung

Levofloxacin-Q-Säure ist eine wertvolle Verbindung im Bereich der Antibiotika mit wichtigen Anwendungen in Chemie, Biologie, Medizin und Industrie. Seine einzigartige chemische Struktur und sein Wirkmechanismus machen es zu einem starken antibakteriellen Mittel, und laufende Forschungsarbeiten untersuchen weiterhin sein volles Potenzial.

Eigenschaften

IUPAC Name |

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-23-0 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)